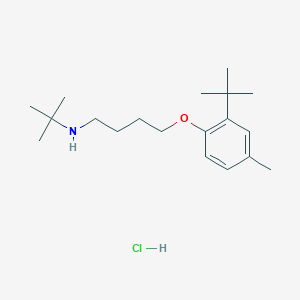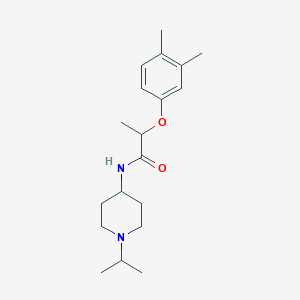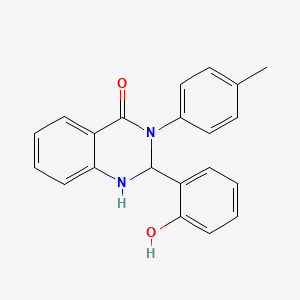
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a selective β2-adrenergic receptor agonist and is commonly used as a research tool in the field of pharmacology and physiology.
Mecanismo De Acción
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride acts as a selective β2-adrenergic receptor agonist, which means it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins and leads to various physiological effects, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride are primarily mediated through the activation of β2-adrenergic receptors. The compound has been shown to induce bronchodilation, vasodilation, and glycogenolysis, which are important physiological processes involved in the regulation of respiratory function, blood flow, and glucose metabolism. The compound has also been shown to increase heart rate and contractility, which can have potential therapeutic applications in the treatment of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows for the specific activation of β2-adrenergic receptors without affecting other receptor subtypes. Another advantage is the compound's stability, which allows for long-term storage and use in experiments. One limitation of using the compound is its potential toxicity, which can lead to adverse effects in experimental models if not used properly.
Direcciones Futuras
There are several potential future directions for research on N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride. One direction is the investigation of the compound's potential therapeutic applications in the treatment of respiratory disorders, such as asthma and COPD. Another direction is the study of the compound's effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, research can be conducted to explore the compound's effects on cardiac function and its potential therapeutic applications in the treatment of heart failure.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride involves the reaction of tert-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is commonly used as a research tool in the field of pharmacology and physiology. It is used to study the function of β2-adrenergic receptors, which are involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. The compound is also used to investigate the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-15-10-11-17(16(14-15)18(2,3)4)21-13-9-8-12-20-19(5,6)7;/h10-11,14,20H,8-9,12-13H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSZVJCRQKTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)


![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
